molecular formula C8H7NO B12972401 (Z)-Bicyclo[4.2.0]octa-1,3,5-trien-7-one oxime

(Z)-Bicyclo[4.2.0]octa-1,3,5-trien-7-one oxime

Cat. No.: B12972401
M. Wt: 133.15 g/mol
InChI Key: OVIYFIMFUZOTLR-HJWRWDBZSA-N
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Description

(Z)-Bicyclo[420]octa-1,3,5-trien-7-one oxime is a bicyclic compound with a unique structure that includes a triene system and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Bicyclo[4.2.0]octa-1,3,5-trien-7-one oxime typically involves the reaction of bicyclo[4.2.0]octa-1,3,5-trien-7-one with hydroxylamine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-Bicyclo[4.2.0]octa-1,3,5-trien-7-one oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.

    Reduction: The oxime can be reduced to

Properties

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

(NZ)-N-(7-bicyclo[4.2.0]octa-1,3,5-trienylidene)hydroxylamine

InChI

InChI=1S/C8H7NO/c10-9-8-5-6-3-1-2-4-7(6)8/h1-4,10H,5H2/b9-8-

InChI Key

OVIYFIMFUZOTLR-HJWRWDBZSA-N

Isomeric SMILES

C\1C2=CC=CC=C2/C1=N\O

Canonical SMILES

C1C2=CC=CC=C2C1=NO

Origin of Product

United States

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